molecular formula C15H18O3 B12072522 Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate

Cat. No.: B12072522
M. Wt: 246.30 g/mol
InChI Key: HWSAEFODCFFESK-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate is an organic compound with the molecular formula C15H18O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate involves its interaction with various molecular targets and pathways. The ketone and ester functional groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects.

Comparison with Similar Compounds

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate can be compared with other similar compounds such as:

    Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate: Similar structure but with a different position of the naphthalene ring.

    N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Contains a fluorine and methyl group, leading to different chemical properties.

    5,6,7,8-Tetrahydro-2-naphthylamine: An amine derivative with distinct reactivity and applications.

The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate

InChI

InChI=1S/C15H18O3/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h5,7,9H,2-4,6,8,10H2,1H3

InChI Key

HWSAEFODCFFESK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC2=C1CCCC2

Origin of Product

United States

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